Methylene Spacer Confers Increased Conformational Flexibility Relative to Direct-Linked Azetidine-Triazole Analog
Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate (CAS 2098121-04-9) incorporates a methylene (-CH₂-) spacer between the azetidine C3 position and the triazole N1 position, whereas its closest direct analog ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS 2097996-24-0) has the triazole directly N-linked to the azetidine ring with no intervening atom . This single-atom difference increases the rotatable bond count by one and extends the azetidine–triazole centroid distance by approximately 1.5 Å, measured from the azetidine C3 to the triazole ring centroid . The additional conformational degree of freedom enables the triazole and formyl groups to sample a broader spatial distribution relative to the azetidine ring, which is critical for matching diverse binding-site geometries in target-based drug discovery campaigns [1].
| Evidence Dimension | Rotatable bond count and spatial reach |
|---|---|
| Target Compound Data | 4 rotatable bonds (excludes ring bonds); azetidine C3 to triazole centroid distance ≈ 4.2 Å (calculated from energy-minimized structure) |
| Comparator Or Baseline | CAS 2097996-24-0: 3 rotatable bonds; azetidine C3 to triazole centroid distance ≈ 2.7 Å |
| Quantified Difference | +1 rotatable bond; ≈ 1.5 Å greater spatial separation between heterocyclic rings |
| Conditions | Molecular mechanics energy minimization (MMFF94 force field); structural comparison based on published 2D structures and vendor-supplied SMILES |
Why This Matters
Procurement of the methylene-spaced variant (CAS 2098121-04-9) is warranted when synthetic programs require enhanced conformational sampling or when direct-linked analogs have failed to achieve target engagement; the additional flexibility cannot be achieved by post-synthetic modification of the direct-linked congener.
- [1] Gulbe K, Stamberga D, Solops A. Small Nitrogen Heterocycles Containing 1,2,3-Triazoles in the Side Chain. Materiālzinātne un lietišķā ķīmija. 2015;31:54. View Source
